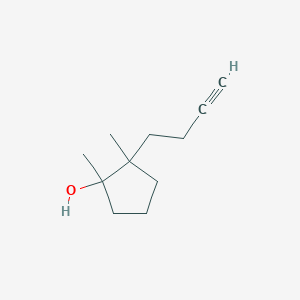![molecular formula C11H15ClFNO B15272367 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a complex structure with both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroacetophenone and 2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. The process may include heating and stirring to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethanol
- 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}butan-1-ol
Uniqueness
2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C11H15ClFNO |
|---|---|
分子量 |
231.69 g/mol |
IUPAC名 |
2-[1-(3-chloro-4-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-7(6-15)14-8(2)9-3-4-11(13)10(12)5-9/h3-5,7-8,14-15H,6H2,1-2H3 |
InChIキー |
IYPOQQCYAPLJBD-UHFFFAOYSA-N |
正規SMILES |
CC(CO)NC(C)C1=CC(=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


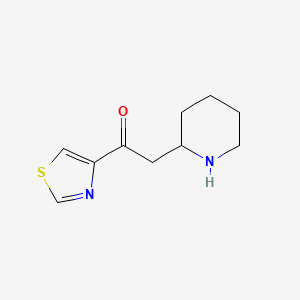
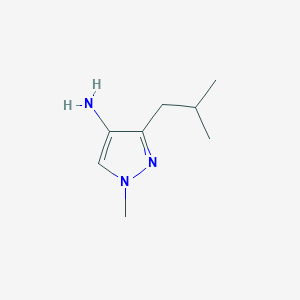
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)
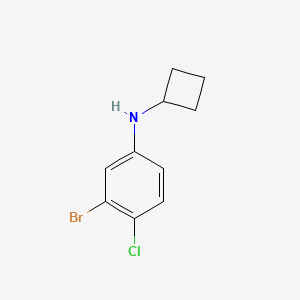
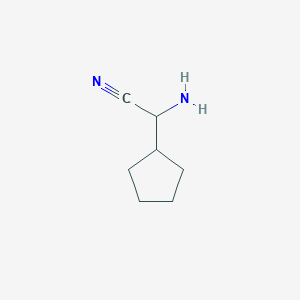

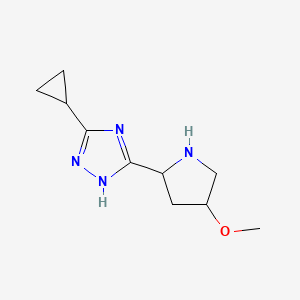

![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
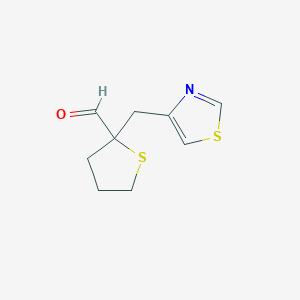
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
